molecular formula C13H16N4S B13373005 N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-cyclopentylamine

N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-cyclopentylamine

Katalognummer: B13373005
Molekulargewicht: 260.36 g/mol
InChI-Schlüssel: OCIAGAJYZBPGKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-cyclopentylamine is a heterocyclic compound that features a pyrimidine ring substituted with an amino group and a thiophene ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-cyclopentylamine typically involves the cyclization of thiophene derivatives with pyrimidine precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to facilitate the efficient formation of the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-cyclopentylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-cyclopentylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials and chemical sensors

Wirkmechanismus

The mechanism of action of N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-cyclopentylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-cyclopentylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiophene ring and a pyrimidine ring with an amino group makes it a versatile compound for various applications .

Eigenschaften

Molekularformel

C13H16N4S

Molekulargewicht

260.36 g/mol

IUPAC-Name

4-N-cyclopentyl-6-thiophen-2-ylpyrimidine-2,4-diamine

InChI

InChI=1S/C13H16N4S/c14-13-16-10(11-6-3-7-18-11)8-12(17-13)15-9-4-1-2-5-9/h3,6-9H,1-2,4-5H2,(H3,14,15,16,17)

InChI-Schlüssel

OCIAGAJYZBPGKO-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)NC2=NC(=NC(=C2)C3=CC=CS3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.